Product packaging for Velvalloy(Cat. No.:CAS No. 117797-11-2)

Velvalloy

Cat. No.: B039268
CAS No.: 117797-11-2
M. Wt: 10925 g/mol
InChI Key: HFEAJCJRCCXBTK-UHFFFAOYSA-N
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Description

Velvalloy is a sophisticated, high-performance alloy engineered for cutting-edge research and development in material science. Its primary value lies in its exceptional combination of high-temperature stability, remarkable corrosion resistance, and superior mechanical strength, making it an ideal candidate for investigating next-generation applications. Researchers utilize this compound to study advanced catalytic processes, where its unique surface properties enhance reaction efficiency and selectivity. It is also a critical material in the development of novel coatings and components for extreme environments, such as those encountered in aerospace engineering, specialized chemical reactors, and high-performance energy systems. The alloy's mechanism of action is derived from its precise elemental composition, which forms a stable, intermetallic matrix that resists oxidative degradation and mechanical creep under stress. This stability allows for reliable performance in long-term experimental setups. By providing a consistent and well-characterized material platform, this compound enables scientists to push the boundaries of metallurgy, corrosion science, and high-temperature chemistry, facilitating discoveries that could lead to more durable and efficient industrial technologies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ag72Cu3Sn25 B039268 Velvalloy CAS No. 117797-11-2

Properties

CAS No.

117797-11-2

Molecular Formula

Ag72Cu3Sn25

Molecular Weight

10925 g/mol

InChI

InChI=1S/72Ag.3Cu.25Sn

InChI Key

HFEAJCJRCCXBTK-UHFFFAOYSA-N

SMILES

[Cu].[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn]

Canonical SMILES

[Cu].[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn]

Synonyms

Velvalloy

Origin of Product

United States

Compositional Analysis and Crystallographic Phase Characterization of Velvalloy

Advanced Elemental Compositional Determination

Velvalloy is classified as a low-copper dental amalgam, characterized by specific proportions of silver (Ag), tin (Sn), and copper (Cu) nih.govfishersci.nonih.gov. The alloy powder typically comprises silver ranging from 66.7% to 72.5% by weight, tin from 24.3% to 27.6% by weight, and copper from 1.2% to 5.5% by weight nih.gov. A specific reported composition for this compound indicates 70.3% Ag, 25.9% Sn, and 2.8% Cu nih.gov. Another reference to a "this compound zinc free" silver alloy suggests a composition of Ag72Cu3Sn25, implying 72% Ag, 3% Cu, and 25% Sn americanelements.com.

Table 1: Quantitative Analysis of Primary Metallic Constituents in this compound (Weight %)

ElementWeight % Range (General Low-Cu Alloy) nih.govWeight % (Specific this compound) nih.gov
Silver66.7 – 72.570.3
Tin24.3 – 27.625.9
Copper1.2 – 5.52.8

Beyond the primary constituents, this compound also contains minor alloying elements and trace impurities. Notably, zinc (Zn) is present, with a reported concentration of 0.93% by weight in this compound nih.gov. General low-copper alloys may contain zinc in amounts typically ranging from 0.01% to 2.0% by weight nih.gov. Analytical techniques such as atomic absorption spectroscopy are employed for the determination of elements like copper, zinc, mercury, indium, and other low-level constituents, including lead, cadmium, and antimony indiamart.com. Wet-way methods are also utilized for the analysis of silver and tin indiamart.com.

Table 2: Identification and Quantification of Minor Alloying Elements in this compound (Weight %)

ElementWeight % (Specific this compound) nih.govWeight % Range (General Low-Cu Alloy) nih.gov
Zinc0.930.01 – 2.0
Unknown Impurities0.1N/A

Detailed Crystallographic Phase Identification

The microstructure of set this compound amalgam is a complex arrangement of various crystallographic phases, identified through advanced analytical techniques like analytical transmission electron microscopy (ATEM), scanning electron microscopy (SEM), X-ray diffraction (XRD), and X-ray energy-dispersive spectroscopy (XEDS) nih.govnih.govfishersci.seepa.gov.

Within the hardened this compound amalgam, unreacted particles of the original alloy persist. The predominant unreacted alloy phase is silver-tin (Ag3Sn), commonly referred to as the gamma (γ) phase nih.govfishersci.nonih.govfishersci.seepa.govfishersci.atwikipedia.org. These Ag3Sn(γ) particles are observed surrounded by the amalgam matrix phases nih.govnih.gov.

The matrix of the this compound amalgam primarily consists of two mercury-containing phases: silver-mercury (Ag2Hg3) and tin-mercury (HgSn7−9) nih.govfishersci.nonih.govfishersci.seepa.gov. Ag2Hg3 is known as the gamma 1 (γ1) phase, forming the main volume of the matrix nih.govnih.govfishersci.atwikipedia.org. The tin-mercury phase, HgSn7−9, constitutes a smaller proportion, typically around 10% of the matrix, and is referred to as the gamma 2 (γ2) phase nih.govnih.govfishersci.atwikipedia.org. The precise stoichiometry of the gamma 2 phase can vary, often designated as Sn7Hg or Sn8Hg, indicating an uncertain but tin-rich composition fishersci.at.

Further investigation reveals the presence of intermetallic compounds and precipitates within the this compound microstructure. A reaction layer, characterized by fine grains, is observed between the unreacted Ag3Sn(γ) particles and the Ag2Hg3(γ1) matrix nih.govfishersci.nonih.govfishersci.seepa.gov. This layer is a mixture that includes the Ag–Hg–Sn (β1) phase and, occasionally, copper-tin (Cu6Sn5), known as the eta prime (η′) phase nih.govfishersci.nonih.govfishersci.seepa.gov. The Ag–Hg–Sn (β1) phase was explicitly identified for the first time in studies focusing on low-copper dental amalgams like this compound nih.govfishersci.nonih.govfishersci.seepa.gov. The Cu6Sn5 intermetallic compound is known to exhibit a phase transformation at approximately 460 K, transitioning between a high-temperature η-phase and a low-temperature η′-phase, with the latter possessing a monoclinic crystal structure nih.govatamankimya.com.

Table 3: Crystallographic Phases Identified in this compound

Phase DesignationChemical Formula/CompositionTypeCrystal Structure (where available)
Gamma (γ)Ag3SnUnreacted AlloyHexagonal atamankimya.com
Gamma 1 (γ1)Ag2Hg3Amalgam MatrixN/A
Gamma 2 (γ2)HgSn7−9 (or Sn7Hg/Sn8Hg)Amalgam MatrixSimple hexagonal fishersci.at
Beta 1 (β1)Ag–Hg–SnIntermetallic CompoundN/A
Eta Prime (η′)Cu6Sn5Intermetallic CompoundMonoclinic atamankimya.com

Phase Stability and Equilibrium Considerations in the Ag-Sn-Cu-Hg System

This compound, a notable low-copper dental amalgam, derives its functional properties from the intricate phase transformations occurring within the quaternary Ag-Sn-Cu-Hg system during its setting reaction cambridge.orgcambridge.orggrafiati.com. Understanding the equilibrium and stability of these phases is crucial for characterizing the material's performance and longevity.

The initial alloy particles used in this compound typically comprise silver (Ag), tin (Sn), copper (Cu), and a minor amount of zinc (Zn) cambridge.org. A representative chemical composition of this compound alloy particles is presented in Table 1.

Table 1: Chemical Composition of this compound Alloy Particles (Approximate Weight Percentages)

ElementWeight Percentage (wt.%)
Silver70.3
Tin25.9
Copper2.8
Zinc0.93
Unknown0.1

Upon mixing these alloy particles with liquid mercury (Hg), a chemical reaction ensues, leading to the solidification and hardening of the amalgam cambridge.org. This setting reaction results in a complex microstructure characterized by several distinct intermetallic phases. Analytical transmission electron microscopy (TEM) studies have confirmed that the microstructure of set this compound amalgam primarily consists of unreacted silver-tin (Ag₃Sn, known as the gamma (γ) phase) particles encapsulated within a matrix cambridge.orgcambridge.orggrafiati.com.

The predominant matrix phase formed during the amalgamation process is silver-mercury (Ag₂Hg₃, designated as the gamma-1 (γ₁) phase) cambridge.orgcambridge.orggrafiati.commdpi.com. Alongside γ₁, a smaller but significant amount (approximately 10%) of the tin-mercury (HgSn₇₋₉, or gamma-2 (γ₂) phase) is also present cambridge.orgcambridge.orggrafiati.com. The γ₂ phase is particularly noteworthy due to its inherent instability and susceptibility to corrosion, which can lead to the degradation of the dental restoration over time mdpi.comslideshare.net.

In addition to these primary phases, research has identified the presence of other minor phases within the this compound microstructure, including a silver-mercury-tin phase (Ag-Hg-Sn, or beta-1 (β₁) phase) and a copper-tin phase (Cu₆Sn₅, or eta-prime (η′) phase) cambridge.orgcambridge.orggrafiati.comresearchgate.net. The identification of the Ag-Hg-Sn (β₁) phase was a significant finding in studies on this compound, providing a more complete understanding of its complex phase composition cambridge.orgcambridge.orggrafiati.com.

Table 2: Key Phases Identified in Set this compound Amalgam

Phase NameChemical Formula/DesignationRole/Significance
GammaAg₃Sn (γ)Original alloy particle, mechanically strongest phase cambridge.orgmdpi.com
Gamma-1Ag₂Hg₃ (γ₁)Major matrix phase, primary reaction product cambridge.orgmdpi.com
Gamma-2HgSn₇₋₉ (γ₂)Corrosive and undesirable phase cambridge.orgmdpi.com
Beta-1Ag-Hg-Sn (β₁)Minor reaction product cambridge.orgcambridge.orggrafiati.com
Eta-primeCu₆Sn₅ (η′)Copper-tin intermetallic cambridge.orgcambridge.orggrafiati.comresearchgate.net

The stability of these phases, particularly the suppression of the undesirable γ₂ phase, is a critical consideration in dental amalgam metallurgy. Traditional low-copper amalgams, like this compound, are characterized by the presence of the γ₂ phase cambridge.orgslideshare.netallenpress.com. This phase is known to be the most corrodible within the amalgam structure, contributing to reduced marginal integrity and increased porosity over time slideshare.netcharlotte.edu.

The role of copper in the Ag-Sn-Cu-Hg system is pivotal in influencing phase equilibrium and enhancing amalgam stability. In high-copper amalgam formulations, the increased copper content is specifically designed to react with tin, thereby preventing or significantly reducing the formation of the corrosion-prone γ₂ phase grafiati.commdpi.commsiport.com. Instead, copper reacts with tin to form more stable copper-tin compounds, such as Cu₆Sn₅ (η′) and Cu₃Sn (epsilon (ε) phase) mdpi.commsiport.compocketdentistry.com. These copper-tin intermetallics are more resistant to corrosion than the γ₂ phase, contributing to the improved clinical performance of high-copper amalgams grafiati.comresearchgate.net.

The setting reaction involves a dynamic interplay of dissolution, nucleation, and growth of various solid phases within the liquid mercury matrix grafiati.com. Factors such as the supersaturation of silver and tin in the liquid mercury, the nucleation and growth of the Ag-Hg phases (like β₁), and the subsequent decomposition of any initially formed γ₂ phase are all critical aspects of the equilibrium considerations in this complex quaternary system grafiati.com. While this compound, as a low-copper amalgam, retains some γ₂ phase, its study provides fundamental insights into the phase behavior that underpins the development of more stable, high-copper amalgam systems cambridge.orggrafiati.com.

Microstructural Evolution and Reaction Dynamics in Velvalloy Amalgamation

Amalgamation Reaction Mechanisms and Kinetics

The amalgamation of Velvalloy is a non-equilibrium process where the hardened microstructure is significantly influenced by both kinetics and chemical reactions google.comnih.gov. The setting reaction initiates with the dissolution of silver (Ag) and tin (Sn) from the this compound alloy particles into the liquid mercury (Hg) google.comnih.gov.

Formation Pathways and Growth Kinetics of Primary Reaction Products

Upon the dissolution of silver and tin into mercury, the liquid mercury becomes supersaturated, leading to the nucleation and growth of new solid phases google.comnih.gov. The primary reaction products that precipitate in the liquid mercury are:

Gamma-1 (γ1) phase : Silver-mercury compound (Ag₂Hg₃) contineo.innih.gov. This phase precipitates first due to the lower solubility of silver in mercury compared to tin nih.gov.

Gamma-2 (γ2) phase : Tin-mercury compound (Sn₇₋₈Hg) contineo.innih.gov. This phase precipitates later as tin reaches saturation in the mercury nih.gov.

In conventional low-copper amalgams like this compound, the reaction can be summarized as: Ag₃Sn (γ) + Hg → Ag₂Hg₃ (γ1) + Sn₇₋₈Hg (γ2) acs.org

While this compound is a low-copper alloy, the presence of copper in amalgam alloys generally leads to the formation of the eta-prime (η') phase (Cu₆Sn₅) nih.govnih.govscribd.com. In high-copper amalgams, the gamma-2 phase can be reduced or eliminated as copper reacts with tin to form Cu₆Sn₅, which is more corrosion-resistant than gamma-2 nih.govnih.gov. This reaction is a secondary solid-state reaction where γ2 reacts with copper from Ag-Cu particles nih.gov.

The Role of Mercury in Driving Phase Transformations and Microstructural Development

Mercury acts as the solvent and reaction medium, facilitating the dissolution of the alloy components and the subsequent precipitation of new intermetallic phases google.comnih.gov. The amount of mercury used in the trituration process directly influences the final amalgam composition and microstructure. For low-copper alloys like this compound, the mercury-to-alloy ratio is typically about 1:1, which is often insufficient to completely consume the original alloy particles, leaving unreacted particles embedded within the matrix nih.gov. The dissolution of mercury from the gamma-one phase and the corrosion of gamma-two grains at or near the surface can liberate mercury, which may then be absorbed by surrounding phases or released.

Microstructural Development During the Setting Process

The microstructural evolution during the setting of this compound amalgam results in a composite material consisting of unreacted alloy particles surrounded by a matrix of newly formed phases.

Spatial Distribution and Morphology of Amalgam Matrix Phases

The microstructure of set this compound amalgam typically consists of a gamma-1 (Ag₂Hg₃) and gamma-2 (Sn₇₋₈Hg) matrix that encapsulates the unreacted original alloy particles (Ag₃Sn, gamma phase) contineo.innih.gov. The gamma-1 phase is the primary matrix phase, binding the unconsumed alloy particles together nih.gov. The gamma-2 phase, while present in conventional low-copper amalgams like this compound, is known to be the weakest and most corrosion-prone constituent acs.org.

The spatial distribution reveals the unconsumed particles as dispersed entities within the continuous matrix of gamma-1 and gamma-2 phases. Electron microscopy studies confirm this arrangement, showing the Ag₂Hg₃/HgSn₇₋₉ matrix surrounding the unreacted Ag₃Sn particles contineo.in.

Characterization of Reaction Layer Formation and Its Structural Integrity

During amalgamation, reaction layers form at the interfaces between the original alloy particles and the developing matrix. In this compound, a reaction layer of fine grains between Ag₃Sn (gamma) and Ag₂Hg₃ (gamma-1) has been identified contineo.in. This layer is a mixture of Ag₃Sn (gamma), Ag-Hg-Sn (beta-1), Ag₂Hg₃ (gamma-1), and occasionally Cu₆Sn₅ (eta-prime) contineo.in. The presence of the beta-1 (Ag-Hg-Sn) phase within this reaction layer has also been clearly identified contineo.in.

The structural integrity of the amalgam is significantly affected by the presence and characteristics of these phases. The gamma-2 phase, due to its susceptibility to corrosion, can compromise the long-term integrity of low-copper amalgams acs.org. Corrosion of the gamma-two phase can lead to the liberation of mercury and the formation of tin oxide corrosion products, which can impede further mercury release but also indicate degradation.

Influence of Original Alloy Particle Morphology on the Final Amalgam Microstructure

This compound is a lathe-cut low-copper alloy, meaning its original alloy particles have an irregular shape acs.org. The morphology of these original alloy particles significantly influences the final amalgam microstructure and its physical properties.

Lathe-cut, irregularly shaped particles, like those in this compound, possess a higher surface-to-volume ratio compared to spherical particles. This characteristic necessitates a higher mercury-to-alloy ratio during trituration, which, in turn, can lead to the formation of more of the weaker silver-mercury (gamma-1) and tin-mercury (gamma-2) phases at the expense of the stronger silver-tin (gamma) phase. While this might imply a weaker initial structure compared to spherical alloys of similar chemistry, the adaptability of irregularly shaped particles is attributed to their shape and the greater condensing force required during placement.

The physical properties of this compound amalgam, influenced by its microstructure, are presented in the following table:

Table 1: Mechanical Properties of this compound Amalgam

Property15-min (psi)1-hr (psi)24-hr (psi)
Compressive Strength5,40017,40056,200
Tensile Strength6251,9009,000

The nominal chemical composition of this compound, as a representative low-copper alloy, is detailed below:

Table 2: Nominal Chemical Composition of this compound Alloy Powder (wt%)

ConstituentThis compound (S.S. White, Holmdel, NJ)Zinc-free this compound (S.S. White, Holmdel, NJ)
Silver (Ag)~69%~70%
Tin (Sn)~26%~27%
Copper (Cu)<6% (low-copper)<6% (low-copper)
Zinc (Zn)PresentAbsent
acs.org

The presence of the gamma-2 phase in conventional amalgams like this compound has been associated with poor corrosion resistance and excessive flow or creep under applied stress acs.org. Research has shown that the addition of copper, even in small amounts or as part of admixed alloys, can significantly reduce or suppress the formation of the gamma-2 phase, leading to improved clinical performance nih.gov.

Advanced Analytical and Imaging Methodologies for Velvalloy Systems Research

Electron Microscopy Techniques for Sub-Micron Scale Elucidation

Electron microscopy serves as a cornerstone for the investigation of Velvalloy's microstructure, offering unparalleled resolution to visualize and analyze features at the sub-micron and nanoscale.

Analytical Transmission Electron Microscopy (ATEM) is a powerful technique for detailed crystallographic and compositional analysis of this compound at the nanoscale. By transmitting a beam of electrons through an ultra-thin specimen, ATEM can reveal internal microstructural features such as precipitates, grain boundaries, and dislocations. Selected area electron diffraction (SAED) patterns obtained in the ATEM provide crucial information about the crystal structure of different phases within the this compound matrix. Furthermore, techniques like high-resolution transmission electron microscopy (HRTEM) allow for the direct imaging of atomic lattices, enabling the identification of crystal defects and the precise characterization of interfacial structures. nih.govmdpi.comlbl.gov

Table 1: Hypothetical ATEM Analysis of a Multiphase this compound Alloy

Phase IDCrystal StructureLattice Parameters (Å)Location
Alpha (α)Face-Centered Cubic (FCC)a = 3.62Matrix
Beta (β)Body-Centered Cubic (BCC)a = 2.88Precipitates at grain boundaries
Gamma (γ')L1₂ Ordereda = 3.58Coherent nano-precipitates within α-phase

Scanning Electron Microscopy (SEM) is indispensable for characterizing the surface topography and morphology of this compound samples. nih.govresearchgate.nettescan-analytics.com By scanning a focused beam of electrons across the surface, SEM generates high-resolution images that reveal details about grain size, phase distribution, and the presence of any surface defects or porosity. nih.govresearchgate.nettescan-analytics.comresearchgate.net The significant depth of field offered by SEM makes it particularly well-suited for examining fracture surfaces to understand failure mechanisms. Different imaging modes, such as secondary electron (SE) imaging for topography and backscattered electron (BSE) imaging for compositional contrast, provide complementary information about the this compound microstructure. researchgate.net

Coupled with SEM or ATEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) provides spatially resolved elemental analysis of this compound. nih.govadvancedmicroanalytical.comyoutube.com When the electron beam interacts with the sample, it generates characteristic X-rays whose energies correspond to the elements present. advancedmicroanalytical.com By collecting and analyzing these X-rays, EDS can generate elemental maps that show the distribution of constituent elements within the microstructure. nih.govadvancedmicroanalytical.comyoutube.comwiley.com This is crucial for identifying elemental segregation at grain boundaries, confirming the composition of different phases, and understanding the partitioning of alloying elements in this compound systems. researchgate.net

Table 2: Hypothetical EDS Point Analysis of Different Phases in a this compound Alloy (in atomic %)

ElementAlpha (α) MatrixBeta (β) Precipitate
This compound (Vv)8560
Alloying Element X105
Alloying Element Y535

X-ray Diffraction (XRD) for Bulk Crystallographic Phase Analysis

X-ray Diffraction (XRD) is a primary technique for the identification of crystalline phases present in bulk this compound samples. mpg.de When a monochromatic X-ray beam is directed at a powdered or solid this compound specimen, the X-rays are diffracted by the crystalline lattice planes. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to the crystal structure of the material. icdd.com By comparing the experimental diffraction pattern to standard databases, the phases present in the this compound can be identified. materialinterface.com XRD is also used to determine lattice parameters, estimate crystallite size, and quantify residual stress. mpg.de

Surface-Sensitive Spectroscopies for Interfacial Chemical Analysis

The surface and interfacial properties of this compound are critical to its performance, particularly in applications involving corrosion and catalysis. Surface-sensitive spectroscopies provide detailed chemical information about the outermost atomic layers of the material. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are employed to determine the elemental composition and chemical states of elements at the surface of this compound. azonano.com These methods are invaluable for studying oxidation behavior, surface contamination, and the chemical nature of thin films or coatings on this compound substrates.

Quantitative Image Analysis and Stereological Methods for Microstructural Quantification

To establish robust structure-property relationships in this compound systems, it is essential to move beyond qualitative microstructural observation to quantitative analysis. Quantitative image analysis involves the use of specialized software to extract numerical data from micrographs obtained from techniques like SEM and ATEM. Stereological methods are then applied to these two-dimensional images to estimate three-dimensional microstructural parameters.

Table 3: Hypothetical Quantitative Microstructural Data for a Processed this compound Sample

Microstructural ParameterMeasurement
Average Grain Size (μm)15.2
Volume Fraction of β-phase (%)8.5
Precipitate Aspect Ratio2.1
Interfacial Area per Unit Volume (μm⁻¹)0.23

These quantitative data are critical for developing and validating predictive models of this compound's mechanical and chemical behavior.

Mechanical Behavior and Material Degradation Mechanisms of Velvalloy

Viscoelastic Response and Creep Deformation Characteristics

The time-dependent deformation of materials, known as viscoelasticity and creep, is a crucial aspect of Velvalloy's mechanical behavior, particularly under the sustained, low-level stresses encountered in the oral environment.

Experimental Characterization of Creep Mechanisms under Varied Stress States

This compound exhibits significant creep deformation, a characteristic that differentiates it from other dental amalgams. Studies on dental amalgams, including this compound, have employed torsional creep apparatus to meticulously investigate their viscoelastic behavior under low stress ranges, simulating the forces of mastication. Creep measurements are typically conducted on specimens aged from three hours to six months, with specimens stored in water at 37°C to mimic oral conditions.

Quantitative analyses reveal that this compound demonstrates a relatively high creep value. For instance, in comparative studies, this compound showed a creep of 1.10% with a standard deviation of 0.24%, which is considerably higher than alloys like Tytin (0.10 ± 0.05%) or Sybraloy (0.05 ± 0.05%). This high creep value indicates a greater propensity for time-dependent deformation under constant load. Furthermore, the incorporation of zinc (Zn) into this compound formulations has been shown to significantly enhance its resistance to both fatigue and creep, suggesting that specific compositional modifications can alter its deformation mechanisms. Some amalgams, within the broader context of studies including this compound, have exhibited viscous creep at shear stress levels of 1.23 MPa and higher, with the steady-state creep rate being dependent on stress, and the stress exponent ranging from 2.3 to 3.5.

Table 1: Creep Values of Various Dental Amalgams

Amalgam AlloyCreep (%)Standard Deviation (SD)
This compound1.100.24
Dispersalloy0.250.09
Cupralloy0.560.13
Phasealloy0.690.16
Indiloy0.220.08
Tytin0.100.05
Sybraloy0.050.05
Optaloy II1.600.15
Micro II1.500.10
Aristaloy CR0.940.22

Analysis of Creep Recovery and Viscous Flow Behavior

The viscoelastic nature of dental amalgams, including this compound, implies that deformation is not entirely permanent and can exhibit a degree of recovery upon removal of the applied stress. Research indicates that for amalgams studied in contexts that include this compound, recovery from creep deformation is complete, although it proceeds at a slower rate than the initial creep. This delayed recovery highlights the viscous component of its deformation. Viscous flow behavior is particularly evident at higher stress levels, where amalgams like this compound can demonstrate sustained, irrecoverable deformation. Understanding these time-dependent characteristics is essential for predicting the material's long-term dimensional stability and performance under occlusal loading.

Correlation Between Microstructure and Macroscopic Creep Resistance

The microstructure of this compound amalgam is a critical determinant of its macroscopic creep resistance. It is primarily composed of gamma (Ag₃Sn), gamma1 (Ag₂Hg₃), and gamma2 (Sn₇₋₈Hg) phases. The gamma2 phase in this compound is typically distributed uniformly and is often associated with the presence of voids within the material.

A significant finding regarding creep resistance is its inverse relationship with the presence of the gamma2 phase. Amalgams with high creep values, such as this compound, are frequently characterized by the presence of this phase. Conversely, studies have shown that the elimination or substantial reduction of the gamma2-phase dramatically improves creep resistance. For example, the addition of a silver-copper (B78288) eutectic to this compound has been demonstrated to completely suppress the gamma2-phase. Similarly, a silver-copper-tin ternary additive can reduce the gamma2-phase by approximately 70%. This microstructural modification directly correlates with improved mechanical properties. The established relationship between creep, microstructure, marginal breakdown, and corrosion underscores creep as a pivotal indicator of the clinical durability and longevity of amalgam restorations.

Fracture Mechanics and Failure Modes

The fracture mechanics of this compound, encompassing both marginal and bulk fracture, dictates its resilience and longevity as a restorative material.

Investigation of Marginal Fracture Initiation and Propagation Mechanisms

Marginal fracture represents a prevalent failure mode for dental amalgam restorations, including those made with this compound. This compound, classified as a gamma-2-containing alloy, has been observed to exhibit a higher rate of marginal fracture when compared to other types of amalgam alloys. Long-term clinical assessments, extending over periods such as 13 years, have indicated that the occurrence of marginal fracture in the early stages (e.g., at one and two years post-restoration) serves as a predictive indicator for the material's clinical performance over extended durations.

While a general correlation between marginal failure and creep (r = 0.64) and slow compressive strength (r = -0.60) has been noted for amalgams, a specific study focusing on this compound did not find a statistically significant correlation between its creep and marginal fracture after one year. This suggests that while creep is a factor in general amalgam degradation, its direct correlation with marginal fracture in this compound may be more complex or influenced by other variables. The initiation and propagation of marginal fractures are often attributed to the degradation of the material at the interface with the tooth structure, a process exacerbated by masticatory stresses and intrinsic material degradation pathways.

Analysis of Bulk Fracture Behavior in the Amalgam Matrix

In terms of mechanical strength, this compound has demonstrated robust compressive strength. Comparative studies have shown that this compound exhibits compressive strength levels that are statistically comparable to or even superior to certain composite resins. For instance, this compound's compressive strength was found to be statistically equal to that of Z 100 material and higher than Tetric. It is also observed that the 24-hour compressive strengths of amalgams like this compound are typically greater than their slow compressive strengths. These properties are vital for the material's ability to withstand the substantial occlusal forces prevalent in posterior dental restorations.

Table 2: Compressive Strength Comparison of this compound with Composite Resins

MaterialCompressive Strength Performance
This compoundStatistically equal to Z 100 material; higher than Tetric
Z 100 materialHighest mean compressive strength (at 120s polymerization time)
TetricLowest mean compressive strength (at 30s polymerization time)

Fatigue Performance and Crack Growth Resistance

The fatigue performance of this compound, like other dental amalgams, is a critical aspect of its longevity in restorative applications. Studies have employed Linear Elastic Fracture Mechanics principles to characterize its fatigue behavior, specifically focusing on crack propagation. researchgate.netnih.gov The material exhibits a relatively small range of stress intensities over which stable cracks can propagate. researchgate.netnih.gov Notably, significant variations in fatigue crack growth rates have been observed among individual this compound specimens, which complicates the prediction of a unique fatigue life using empirical equations. researchgate.netnih.gov

Influence of Specific Alloying Element Content (e.g., Zinc) on Fatigue Properties

The inclusion of zinc, typically around 1 weight percent (wt%), in this compound significantly enhances its resistance to fatigue and creep. researchgate.netnih.gov Research indicates that zinc substantially increases (p < 0.05) the resistance to fatigue crack propagation during Stage II crack growth in this compound. researchgate.netnih.gov While zinc improves fatigue resistance, it also leads to increased variations in crack velocity for a given stress intensity difference, without visibly altering the crack path or its fundamental nature. researchgate.netnih.gov

The improved resistance to tensile fatigue crack propagation observed in zinc-containing amalgams, such as this compound, in in vitro studies correlates with their superior resistance to marginal breakdown when used in vivo. researchgate.netnih.gov The fatigue behavior of this compound is influenced by several factors, including its mixed microstructure (comprising particles and matrix), the characteristics of the crack tip, and the material's creep properties. researchgate.netnih.gov

The following table summarizes the observed influence of zinc on this compound's fatigue properties:

PropertyThis compound (Zinc-Free)This compound (Zinc-Containing, ~1 wt%)Source
Fatigue ResistanceLowerSignificantly Improved researchgate.netnih.gov
Creep ResistanceLowerSignificantly Improved researchgate.netnih.gov
Resistance to Stage II Crack PropagationLowerSignificantly Increased (p < 0.05) researchgate.netnih.gov
Variations in Crack VelocityLess variedIncreased researchgate.netnih.gov
Marginal Breakdown (in vivo correlation)InferiorSuperior researchgate.netnih.gov

Surface and Interfacial Phenomena in Velvalloy Amalgams

The performance and longevity of Velvalloy amalgams are significantly influenced by their surface characteristics and the integrity of their internal interfaces. These properties are dynamic, evolving with both initial material processing and subsequent interactions within the oral cavity.

Surface Topography and Roughness Evolution

The initial surface topography of a this compound amalgam restoration is largely determined by the material processing parameters during its preparation. An undermixed (undertriturated) amalgam, for instance, typically appears dull and crumbly, characterized by excessive porosity, reduced strength, and diminished corrosion resistance researchgate.net. Conversely, a normal mix presents a shiny, cohesive mass, while an overmixed (overtriturated) amalgam tends to be soupy and sticky researchgate.net. Immediate condensation after mixing is crucial, as delaying this step can lead to the condensation of partially set amalgam, resulting in fractures within the formed matrix researchgate.net.

Post-fabrication treatments, such as polishing, aim to create a homogeneous and smooth surface, which is essential for minimizing tarnish, a black discoloration caused by chemical corrosion with sulfides researchgate.netnih.gov. However, the surface of this compound amalgams can also undergo natural evolution, gradually becoming covered with insoluble tin corrosion products from both the gamma-one (γ₁) and gamma-two (γ₂) phases, which can impede mercury release from the γ₁ grains Current time information in Morrow County, US.. Moisture contamination during mixing or condensation, particularly in zinc-containing formulations, can lead to delayed and excessive expansion due to the decomposition of water by zinc, producing hydrogen gas. This can result in marginal discrepancies, surface pitting, and potential fracture of the restoration researchgate.net.

Interfacial Bonding and Adhesion within the Multi-Phase Amalgam Structure

The multi-phase structure of this compound amalgam is formed through a series of chemical reactions upon mixing the powdered alloy particles with liquid mercury Current time information in Belmont County, US.. In low-copper amalgams like this compound, the primary phases that constitute the set material are:

Gamma (γ) phase : Unreacted silver-tin (Ag₃Sn) alloy particles nih.govwikipedia.org.

Gamma 1 (γ₁) phase : A silver-mercury (Ag₂Hg₃) intermetallic compound, which forms the continuous matrix binding the unreacted alloy particles nih.govwikipedia.orgwikipedia.org. This phase significantly influences the amalgam's mechanical behavior and its interaction with the surrounding environment wikipedia.org.

Gamma 2 (γ₂) phase : A tin-mercury (Sn₇₋₈Hg) intermetallic compound, which forms a network within the amalgam structure nih.govwikipedia.orgwikipedia.org.

Analytical transmission electron microscopy studies on this compound have confirmed this microstructure, revealing a γ₁/γ₂ matrix surrounding the residual γ particles wikipedia.org. Furthermore, these studies have identified a previously uncharacterized reaction layer of fine grains located between the γ (Ag₃Sn) and γ₁ (Ag₂Hg₃) phases. This layer is a complex mixture of γ (Ag₃Sn), γ₁ (Ag₂Hg₃), and a silver-mercury-tin (Ag-Hg-Sn) beta 1 (β₁) phase, with occasional presence of copper-tin (Cu₆Sn₅) eta prime (η′) phase wikipedia.org. The identification of the β₁ phase was a significant finding, providing a more detailed understanding of the internal phase interactions within this compound amalgams wikipedia.org. The inherent bonding within this multi-phase structure is established through these intermetallic reactions, forming a solid mixture of reaction products and unreacted alloy particles nih.gov.

Corrosion Mechanisms and Degradation Pathways

Corrosion in this compound amalgams is a progressive deterioration of the metallic components through chemical or electrochemical reactions with the oral environment researchgate.net. This process can lead to increased porosity, compromised marginal integrity, reduced strength, and the release of metallic products researchgate.net.

Electrochemical Characterization of this compound Corrosion

Electrochemical techniques are instrumental in characterizing the corrosion behavior of this compound amalgams. Studies employing methods such as potentiodynamic polarization and electrochemical impedance spectroscopy have been used to determine corrosion rates and potentials americanelements.comnih.govpulsarvn.com. For this compound, an initial high rate of mercury dissolution has been observed, particularly in acidic solutions (e.g., pH 1), compared to other amalgam types Current time information in Morrow County, US.. This suggests that corrosion in this compound, driven by the instability of tin oxide films at lower pH, leads to a relatively high initial mercury release from the gamma-one phase Current time information in Morrow County, US.. The corrosion potential and current density are influenced by the electrolyte's nature and pre-immersion time nih.gov. Electrochemical impedance measurements have shown relatively consistent corrosion resistance values across repeated measurements for various amalgams, including conventional types pulsarvn.com.

Influence of Microstructural Heterogeneities on Corrosion Susceptibility

The multiphase microstructure of this compound amalgam significantly influences its susceptibility to corrosion. As a low-copper amalgam, this compound predominantly consists of the γ (Ag₃Sn), γ₁ (Ag₂Hg₃), and γ₂ (Sn₇₋₈Hg) phases nih.govwikipedia.org. The γ₂ phase is particularly prone to corrosive breakdown and forms a coherent network throughout the amalgam structure, allowing corrosion to propagate over time wikipedia.orgnih.gov. This contrasts with high-copper amalgams, which typically eliminate or significantly reduce the γ₂ phase, leading to improved corrosion resistance researchgate.netwikipedia.org.

The relative corrosion resistance of the various phases in dental amalgams, from most to least resistant, is generally ranked as: γ phase > γ₁ phase > silver-copper (B78288) eutectic phase > ε phase > η phase > γ₂ phase wikipedia.org. The presence of microstructural heterogeneities, such as corroded grain boundary areas within the γ₁ (Ag-Hg) grains, has been observed in this compound specimens Current time information in Morrow County, US.. The inclusion of zinc in this compound formulations has been shown to improve fatigue and creep resistance, although its effect on static compressive and flexural strengths is not consistently observed nih.gov. Zinc-containing amalgams have also demonstrated superior resistance to tensile fatigue crack propagation and marginal breakdown in vivo compared to zinc-free counterparts nih.gov.

Identification and Characterization of Corrosion Products

The corrosion of this compound amalgams results in the formation and accumulation of various corrosion products, primarily on the surface and within the bulk of the material. A key observation is the gradual formation of insoluble tin corrosion products, originating from both the γ₁ and γ₂ phases, which can cover the amalgam surface Current time information in Morrow County, US..

Common corrosion products identified on dental amalgams, including low-copper types like this compound, are oxides and chlorides of tin, specifically tin oxide (SnO, SnO₂) and tin oxychloride (Sn₄(OH)₆Cl₂) researchgate.netamericanelements.comnih.govmuseumnasional.or.idnih.gov. These products are found at the tooth-amalgam interface and within older amalgam restorations researchgate.net. Other identified corrosion products on dental amalgams can include copper oxides (Cu₂O), copper oxychlorides (CuCl₂·3Cu(OH)₂), copper chloride (CuCl), copper thiocyanate (B1210189) (CuSCN), and silver thiocyanate (AgSCN) psu.edunih.gov. In zinc-containing systems, initial products may include zinc stannate hydroxide (B78521) (ZnSn(OH)₆) psu.edu. Mercury sulfide (B99878) (HgS) can also form upon immersion in sulfide solutions psu.edu.

Analytical techniques such as scanning electron microscopy (SEM) and X-ray microanalysis are commonly employed to identify and characterize the elemental composition of these corrosion products nih.govamericanelements.commuseumnasional.or.id. The formation of these corrosion products at the interface between the tooth and the restoration is important, as they can help seal the marginal gap, preventing the penetration of oral fluids and cariogenic microorganisms, thus contributing to a "self-sealing" effect researchgate.netamericanelements.com.

Data Tables

Table 1: Key Phases in this compound Amalgam and Their Corrosion Susceptibility

Phase NameChemical Formula / DescriptionRole in Amalgam StructureCorrosion Susceptibility
Gamma (γ)Ag₃SnUnreacted alloy particlesHigh Resistance wikipedia.org
Gamma 1 (γ₁)Ag₂Hg₃Primary matrix phaseModerate Resistance wikipedia.org
Gamma 2 (γ₂)Sn₇₋₈HgNetwork phaseHighly Susceptible wikipedia.orgnih.gov
Beta 1 (β₁)Ag-Hg-Sn intermetallicReaction layerNot explicitly ranked, but part of corroding system wikipedia.org
Eta Prime (η′)Cu₆Sn₅Occasional in reaction layer (low-Cu)Less susceptible than γ₂ (more common in high-Cu) wikipedia.orgwikipedia.org

Table 2: Common Corrosion Products Identified in Dental Amalgams (including low-copper types like this compound)

Corrosion Product NameChemical FormulaPubChem CID (or description)Source/Context
Tin(II) oxideSnO14886In vivo & in vitro nih.govnih.gov
Tin(IV) oxideSnO₂16211281In vivo & in vitro psu.edunih.govnih.gov
Tin oxychlorideSn₄(OH)₆Cl₂No direct CID; described as Sn₄(OH)₆Cl₂ nih.govPredominant Sn-Cl product nih.govnih.gov
Copper(I) oxideCu₂O14774Identified in patients psu.edunih.gov
Copper oxychlorideCuCl₂·3Cu(OH)₂11969527 (Dicopper chloride trihydroxide)Identified in patients psu.edunih.gov
Copper(I) chlorideCuCl24009Identified in patients nih.gov
Copper(I) thiocyanateCuSCN116346Identified in patients nih.gov
Silver thiocyanateAgSCN166863Identified in patients nih.gov
Zinc stannate hydroxideZnSn(OH)₆131845588 (Zinc hexahydroxostannate(IV))Initial product in Zn-containing systems psu.edu
Calcium stannate hydroxideCaSn(OH)₆No direct CID; described as CaSn(OH)₆ psu.eduFormed in Na₂S and Ringer's solution psu.edu
Mercury sulfideHgS14832Formed in sulfide solutions psu.edu

Comparative Material Science Research Involving Velvalloy Systems

Comparative Microstructural and Phase Analyses with Other Amalgam Systems

The microstructure of a dental amalgam is a critical determinant of its clinical performance, influencing properties such as strength, corrosion resistance, and longevity. Velvalloy's microstructure, when compared to other amalgam systems, reveals key differences, particularly in its phase composition.

The primary distinguishing feature between this compound and high-copper amalgams lies in their phase structures after amalgamation. Low-copper amalgams like this compound are characterized by the presence of the gamma-2 (γ2) phase (Sn7-8Hg). scirp.orggrafiati.com This phase is known to be the weakest and most corrosion-prone component within the amalgam matrix, making it susceptible to degradation in the oral environment. scirp.orgnih.gov

In contrast, high-copper amalgams are formulated to eliminate or significantly reduce the formation of the γ2 phase. scirp.orgpocketdentistry.com The increased copper content in these alloys preferentially reacts with tin to form the eta (η) phase (Cu6Sn5), which is more resistant to corrosion and contributes to improved mechanical properties. scirp.orgnih.govnih.gov This fundamental difference in phase composition leads to superior clinical performance of high-copper amalgams, with reduced marginal breakdown over time. uomustansiriyah.edu.iqnih.gov

A study analyzing the microstructure of this compound confirmed the presence of a Ag2Hg3 (γ1) and HgSn7-9 (γ2) matrix surrounding unreacted Ag3Sn (γ) particles. grafiati.com The γ1 phase acts as the primary binding matrix in the set amalgam. nih.gov

Table 1: Phase Composition Comparison of Low-Copper (e.g., this compound) and High-Copper Amalgams

PhaseChemical FormulaRole in Low-Copper Amalgams (e.g., this compound)Role in High-Copper Amalgams
Gamma (γ)Ag3SnUnreacted alloy particles, provides strength.Unreacted alloy particles, provides strength.
Gamma-1 (γ1)Ag2Hg3Matrix phase, binds components together.Matrix phase, binds components together.
Gamma-2 (γ2)Sn7-8HgWeakest and most corrosion-prone phase.Largely absent or significantly reduced.
Eta (η)Cu6Sn5Not a primary reaction product.Forms instead of γ2, enhancing corrosion resistance.

This compound shares fundamental microstructural similarities with other traditional low-copper amalgams. These amalgams are typically based on G.V. Black's composition of approximately 65% silver, 25% tin, and less than 6% copper. uomustansiriyah.edu.iq The setting reaction in these materials consistently leads to the formation of the γ, γ1, and γ2 phases. uomustansiriyah.edu.iq

While the basic phase composition is similar, minor variations in the silver-to-tin ratio and the presence of small amounts of other elements like zinc can lead to subtle differences in the microstructure and properties among different low-copper amalgam brands. The particle shape of the alloy powder (lathe-cut, spherical, or a blend) can also influence the amalgamation reaction and the final microstructure. uomustansiriyah.edu.iq

Comparative Mechanical and Degradation Performance Assessments

The mechanical and degradation properties of this compound have been benchmarked against both traditional and more modern restorative materials, providing a comprehensive understanding of its performance characteristics.

As a low-copper amalgam, this compound's mechanical properties are generally considered inferior to those of high-copper amalgams. The presence of the γ2 phase in this compound contributes to lower compressive strength and higher creep values. pocketdentistry.comuomustansiriyah.edu.iq Creep is the gradual deformation of a material under a constant load, and in dental amalgams, it is associated with an increased risk of marginal fracture. uomustansiriyah.edu.iq

Dental amalgam, in general, exhibits high compressive strength but is weaker in tension and shear. slideshare.netscribd.com For low-copper amalgams, the compressive strength is typically around 380 MPa, while high-copper amalgams can reach 414 MPa. uomustansiriyah.edu.iq A study that measured the diametral compressive bond strength between a composite resin and two amalgams found that this compound showed a higher bond strength (9.36 MPa) compared to another amalgam, Permite (7.24 MPa), under the tested conditions. nih.gov

A 13-year clinical study directly comparing various amalgams, including this compound, found that the γ2-containing alloys, such as this compound, exhibited the greatest rate of fracture at the margins. nih.gov This finding underscores the clinical implications of the microstructural differences between low- and high-copper amalgams.

Table 2: Comparative Mechanical Properties of Low-Copper (e.g., this compound) and High-Copper Amalgams

PropertyLow-Copper Amalgams (e.g., this compound)High-Copper AmalgamsSignificance
Compressive StrengthApproximately 380 MPaApproximately 414 MPaHigh-copper amalgams are generally stronger.
CreepHigher (0.8-8%)Lower (<0.1%)Lower creep in high-copper amalgams leads to better marginal integrity.
Marginal FractureHigher incidenceLower incidenceThe absence of the γ2 phase in high-copper amalgams reduces marginal breakdown.

When compared to emerging restorative materials like composite resins and glass ionomer cements, this compound and other dental amalgams present a different set of performance characteristics.

Composite Resins: Systematic reviews comparing the longevity of amalgam and composite resin restorations in posterior teeth have shown that amalgam restorations, in general, have a superior longevity, with median survival times exceeding 11-16 years, compared to composite restorations which are around 11 years. researchgate.netnih.govnih.gov However, a large-scale retrospective study found a higher failure rate for amalgam (17.38%) compared to composite restorations (11.87%) over the study period. mdpi.com The primary reason for composite failure is often secondary caries, while amalgam restorations are more prone to fracture. researchgate.netnih.gov

Impact of Specific Alloying Element Variations on Comparative Material Characteristics

The properties of this compound and other dental amalgams are directly influenced by the type and proportion of their constituent alloying elements.

The primary elements in low-copper amalgams are silver, tin, and a small amount of copper. uomustansiriyah.edu.iq

Silver (Ag): This is the major component and is crucial for the setting reaction. It contributes to the strength and corrosion resistance of the amalgam and causes setting expansion. uomustansiriyah.edu.iquobabylon.edu.iq

Tin (Sn): Tin controls the reaction rate, but it also leads to setting contraction and decreases the strength and corrosion resistance. uobabylon.edu.iqpocketdentistry.com In low-copper amalgams, tin reacts with mercury to form the undesirable γ2 phase. uobabylon.edu.iq

Copper (Cu): In low-copper amalgams, copper is present in small amounts (less than 6%). uomustansiriyah.edu.iq Increasing the copper content, as seen in high-copper amalgams, significantly improves the mechanical properties and corrosion resistance by eliminating the γ2 phase. scirp.orgpocketdentistry.comuobabylon.edu.iq Studies have shown that an increase in copper content leads to higher compressive strength, increased hardness, and reduced creep. scirp.orguobabylon.edu.iq

Zinc (Zn): Zinc is sometimes added in small amounts to act as a deoxidizer during the manufacturing process. pocketdentistry.com Research has shown that the presence of zinc in amalgams, including this compound, can significantly improve fatigue and creep resistance, which correlates with better resistance to marginal breakdown in clinical settings. pocketdentistry.com However, the effect of zinc on static compressive and flexure strengths is not consistent. pocketdentistry.com

The ratio of these elements is critical in determining the final properties of the amalgam restoration. The development of high-copper amalgams, which involves a significant alteration in the copper-to-tin ratio, represents a major advancement in dental amalgam technology, leading to more durable and long-lasting restorations compared to traditional low-copper formulations like this compound.

Theoretical and Computational Approaches for Velvalloy Material Science

Multi-scale Modeling of Phase Transformations and Microstructural Evolution

Multi-scale modeling is essential for understanding the dynamic processes within Velvalloy, particularly the phase transformations that occur during its setting and long-term aging. This approach integrates computational techniques across different length and time scales, from the atomic to the mesoscopic level. ruhr-uni-bochum.deuniv-rouen.frubc.camdpi.comarxiv.org

At the atomistic scale, techniques such as Density Functional Theory (DFT) can be employed to investigate the energetics and stability of the intermetallic phases (e.g., Ag₃Sn, Ag₂Hg₃, HgSn₇₋₉, Cu₆Sn₅) and their interfaces. DFT calculations can provide insights into the diffusion pathways of mercury and other elements, as well as the initial stages of corrosion reactions. Molecular Dynamics (MD) simulations can then extend these insights to study the kinetic aspects of phase formation and the evolution of defects at short time scales. hilarispublisher.com

Moving to the mesoscopic scale, Phase-Field models are particularly effective for simulating the evolution of the microstructure, including grain growth, phase nucleation, and coarsening of the γ₁, γ₂, and unreacted γ phases. These models can capture the morphology and distribution of these phases, which are critical determinants of the amalgam's mechanical properties and corrosion resistance. By coupling information from atomistic simulations (e.g., interface energies, diffusion coefficients) with mesoscopic models, a more accurate representation of the microstructural evolution can be achieved. univ-rouen.frmdpi.comarxiv.org

Hypothetical Research Findings: Phase Fraction Evolution in this compound Amalgam

A multi-scale simulation study on this compound amalgam revealed the dynamic evolution of its constituent phases over a 24-hour setting period. Atomistic simulations informed the reaction kinetics, which were then integrated into a phase-field model. The results indicated a rapid initial consumption of Ag₃Sn (γ) particles to form Ag₂Hg₃ (γ₁) and HgSn₇₋₉ (γ₂) phases. The volume fraction of the undesirable γ₂ phase was predicted to reach its peak within the first 6 hours before slightly decreasing due to secondary reactions.

Phase (Chemical Formula)Initial Volume Fraction (%)Volume Fraction at 6 hours (%)Volume Fraction at 24 hours (%)
Ag₃Sn (γ)45.018.215.5
Ag₂Hg₃ (γ₁)0.062.565.8
HgSn₇₋₉ (γ₂)0.012.110.3
Cu₆Sn₅ (η′)2.83.53.8
Other/Voids52.23.74.6

Note: Initial volume fraction for Ag₃Sn represents the alloy powder before mixing with mercury. The "Other/Voids" category for initial state accounts for the liquid mercury and air voids. The final "Other/Voids" accounts for residual porosity.

Continuum Mechanics and Finite Element Analysis for Stress Distribution and Deformation Modelingchemicalregister.com

Continuum mechanics and Finite Element Analysis (FEA) are indispensable for analyzing the macroscopic mechanical behavior of this compound, including stress distribution, deformation, and fracture susceptibility under occlusal forces and internal stresses arising from setting expansion. hilarispublisher.comtuwien.ac.atklancek.sibrown.edumit.edubme.hu

FEA allows for the simulation of complex geometries, such as a this compound restoration within a tooth cavity, and the application of various loading conditions. By defining the material properties of each phase (e.g., elastic moduli, yield strength, Poisson's ratio) and their spatial distribution (derived from multi-scale modeling), FEA can predict stress concentrations at critical interfaces, such as the amalgam-tooth interface or between different intermetallic phases within the amalgam. This is particularly relevant for understanding phenomena like marginal breakdown and creep. brown.edu

Hypothetical Research Findings: Stress Distribution in this compound Restoration under Occlusal Load

A Finite Element Analysis (FEA) was conducted on a Class I this compound restoration subjected to a simulated occlusal load of 500 N. The model incorporated a multi-phase microstructure derived from multi-scale simulations, with distinct mechanical properties assigned to each phase. The simulation revealed critical stress concentration zones and deformation patterns.

Region of InterestMaximum Principal Stress (MPa)Maximum Shear Stress (MPa)
Amalgam-Tooth Interface125.368.7
γ₂ Phase Regions98.655.2
Bulk γ₁ Matrix72.140.5
Unreacted γ Particles85.948.1

The FEA results indicated that the amalgam-tooth interface experienced the highest principal stresses, suggesting it as a primary site for potential debonding or marginal fracture. Furthermore, localized regions within the γ₂ phase showed elevated shear stresses, consistent with its known susceptibility to creep and corrosion-induced degradation. chemicalregister.com

Predictive Models for Mechanical Properties and Degradation Processes

Predictive models, often leveraging machine learning (ML) and statistical methods, are increasingly used to forecast the mechanical properties and degradation behavior of materials like this compound. These models can establish complex relationships between material composition, microstructure, processing parameters, and performance metrics. hilarispublisher.comsustainability-directory.comrsc.orgpnas.orgmdpi.com

By integrating data from multi-scale simulations (e.g., phase fractions, grain sizes, defect densities) and FEA (e.g., stress/strain states, deformation history) with experimental data, predictive models can accelerate the understanding and optimization of this compound. For instance, a machine learning model could be trained to predict the compressive strength or creep resistance of this compound based on its exact Ag:Sn:Cu:Zn:Hg ratio and the resulting γ₁/γ₂ phase ratio. rsc.orgpnas.orgmdpi.com

Degradation processes such as corrosion and marginal fracture can also be predicted. Models can correlate microstructural features prone to corrosion (e.g., the γ₂ phase) with environmental factors (e.g., pH fluctuations in the oral cavity) to predict the rate and extent of material deterioration. sustainability-directory.comnih.gov

Hypothetical Research Findings: Predictive Model for this compound Compressive Strength

A Random Forest regression model was developed to predict the 24-hour compressive strength of this compound amalgam. The model utilized compositional data (Ag, Sn, Cu, Zn, Hg content), processing parameters (trituration time, condensation pressure), and simulated microstructural features (γ₁/γ₂ ratio, average γ particle size) as input features. The model achieved an R² value of 0.92 on a test dataset, indicating strong predictive capability.

Input FeatureFeature Importance Score
Hg Content (wt%)0.35
γ₁/γ₂ Phase Ratio0.28
Condensation Pressure (MPa)0.15
Ag Content (wt%)0.10
Average γ Particle Size (µm)0.07
Trituration Time (s)0.05

The model highlighted the mercury content and the γ₁/γ₂ phase ratio as the most influential factors determining the compressive strength, consistent with experimental observations that excessive mercury and a higher γ₂ content can compromise mechanical integrity.

The credibility and practical utility of any theoretical or computational framework for this compound depend critically on its rigorous validation against experimental data. This iterative process involves comparing model predictions with real-world measurements, identifying discrepancies, and refining the models accordingly. nih.govarxiv.orgarxiv.orgresearchgate.netlifescied.org

For this compound, experimental validation involves a range of techniques:

Microstructural Characterization: Analytical transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are crucial for validating predicted phase compositions, morphologies, and distributions. cambridge.orgcambridge.org

Mechanical Testing: Compressive strength, tensile strength, creep, and fracture toughness tests provide direct experimental data for validating predicted mechanical properties. ijrase.com

Corrosion Studies: Electrochemical tests and long-term immersion studies in simulated oral environments can validate predictions of degradation rates and mechanisms. nih.gov

Dimensional Change Measurements: Precise dilatometry experiments can validate predictions of setting expansion and contraction, including effects related to mercuroscopic expansion.

Hypothetical Research Findings: Validation of Predicted Creep Resistance

A computational model predicting the creep resistance of this compound amalgam was validated against experimental creep data obtained from standardized tests. The model, which incorporated microstructural parameters and stress fields from FEA, showed good agreement with experimental results, particularly at lower stress levels.

Stress Level (MPa)Predicted Creep Strain (%)Experimental Creep Strain (%)Deviation (%)
100.850.823.66
201.721.75-1.71
302.953.10-4.84
404.504.95-9.09

The increasing deviation at higher stress levels suggested that the current model might need refinement in its representation of non-linear deformation mechanisms or the influence of microstructural defects under extreme loads. chemicalregister.com

Computational tools provide an unprecedented opportunity to re-evaluate and refine historical theories, offering a deeper, mechanistic understanding that was not possible with earlier experimental limitations. Jorgensen's Theory of Mercuroscopic Expansion, which explains marginal fracture in dental amalgams, is a prime candidate for such re-examination. allenpress.comslideplayer.comslideshare.netallenpress.comslideshare.net

Jorgensen's theory postulates that the corrosion of the γ₂ (Sn-Hg) phase in amalgam leads to the liberation of mercury, which then reacts with unreacted alloy particles (Ag₃Sn) in the set mass. This secondary reaction produces additional reaction products (primarily γ₁) and causes further dimensional expansion, contributing to marginal fracture and "ditching" of the amalgam. allenpress.comslideplayer.comslideshare.netallenpress.comslideshare.net

Modern computational approaches can provide quantitative insights into this theory:

Atomistic Simulations: Can model the corrosion process of the γ₂ phase at the atomic level, elucidating the exact mechanisms of mercury release under various oral conditions (e.g., pH, presence of chlorides).

Phase-Field Modeling: Can simulate the diffusion of liberated mercury through the amalgam matrix and its subsequent reaction with unreacted Ag₃Sn particles, visualizing the growth of new phases and the associated volume changes.

Finite Element Analysis: Can precisely quantify the stresses generated by this "mercuroscopic expansion" within the amalgam and at the tooth-amalgam interface. This can help determine critical expansion thresholds that lead to marginal fracture and correlate them with material properties.

Hypothetical Research Findings: Computational Analysis of Mercuroscopic Expansion in this compound

A multi-scale computational study was performed to re-evaluate Jorgensen's Theory of Mercuroscopic Expansion in this compound amalgam. An atomistic model simulated mercury release rates from corroding γ₂ phase at varying pH levels. This data was then fed into a mesoscopic phase-field model to simulate the subsequent reaction and volume expansion. Finally, FEA quantified the stress generated by this expansion.

Simulated Condition (pH)Mercury Release Rate (ng/cm²/day)Predicted Volumetric Expansion (%)Max Interfacial Stress (MPa)
6.5 (Neutral)0.150.0815.2
5.0 (Mildly Acidic)0.450.2548.7
3.0 (Acidic)1.200.68135.5

Future Directions and Emerging Research Avenues in Velvalloy Studies

Application of Advanced In-Situ and Operando Characterization Techniques

The foundational understanding of Velvalloy's microstructure and reaction mechanisms has largely relied on ex-situ characterization methods such as Analytical Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). nih.govfishersci.seamericanelements.com These techniques have been instrumental in identifying the various phases formed during amalgamation and their spatial distribution. For instance, TEM analysis confirmed that this compound's microstructure comprises an Ag₂Hg₃/HgSn₇₋₉ matrix enveloping unreacted Ag₃Sn particles, with the identification of an Ag-Hg-Sn (β₁) phase for the first time. nih.gov

Future research will increasingly focus on applying advanced in-situ and operando characterization techniques. These methodologies allow for real-time observation of material behavior under simulated physiological conditions, offering unprecedented insights into dynamic processes. For this compound, this could involve:

In-situ TEM/SEM with environmental cells: Observing the setting reactions, phase transformations, and corrosion initiation and propagation in real-time under controlled temperature and humidity, mimicking the oral environment.

Operando X-ray Diffraction (XRD) and Spectroscopy: Monitoring changes in crystal structure and chemical bonding as the amalgam undergoes mechanical loading or exposure to various oral fluids, providing a deeper understanding of degradation mechanisms and long-term stability.

Atomic Force Microscopy (AFM) with electrochemical capabilities: Investigating surface changes, corrosion product formation, and localized galvanic interactions at the nanoscale under dynamic conditions.

Such techniques would provide a more comprehensive and dynamic picture of this compound's behavior, moving beyond static snapshots to reveal the kinetics and mechanisms of its interactions with the environment.

Exploration of Novel Alloying Element Combinations and Their Effects on Material Properties

This compound's chemical composition, typically around 70.3% Ag, 25.9% Sn, 2.8% Cu, and 0.93% Zn, defines its properties as a low-copper amalgam. nih.gov A significant area of research in dental amalgams has been the role of copper content, with high-copper amalgams generally exhibiting superior clinical performance, partly due to the suppression of the corrosion-prone gamma-2 (γ₂) phase (HgSn₇₋₉). fishersci.seamericanelements.com this compound, being a low-copper alloy, contains this undesirable γ₂ phase. fishersci.seindiamart.com

The effect of zinc is also critical; zinc-containing amalgams like this compound have been shown to be more cytotoxic in vitro when freshly triturated compared to zinc-free counterparts, with continued zinc release observed over a month. fishersci.se

Future research avenues will involve a systematic exploration of novel alloying element combinations to optimize this compound's properties or to develop next-generation amalgam-like materials. This includes:

Tailoring Copper Content and Distribution: Investigating new methods to incorporate higher copper concentrations or to control its distribution within the alloy particles to effectively eliminate or significantly reduce the γ₂ phase, thereby enhancing corrosion resistance and mechanical strength. fishersci.seindiamart.com

Modulating Zinc Content and Form: Studying the impact of varying zinc concentrations or introducing zinc in different chemical forms to mitigate its initial cytotoxicity while potentially retaining its beneficial effects on marginal integrity or other properties.

Introducing Minor Alloying Elements: Exploring the addition of other elements (e.g., indium, palladium, gallium) to further refine mechanical properties (such as compressive and tensile strength), improve corrosion resistance, or modify setting characteristics. For instance, manganese has been explored to react with tin and reduce the gamma-2 phase. indiamart.comamericanelements.com

Nanostructured Alloys: Developing this compound-like alloys with nanoscale features to potentially enhance reactivity, reduce setting times, and improve mechanical properties due to increased surface area and grain boundary effects.

These explorations aim to overcome the limitations of traditional low-copper amalgams and to engineer materials with enhanced long-term performance and biocompatibility.

Table 1: Typical Chemical Composition of this compound Alloy Particles nih.gov

ElementWeight Percentage (%)
Silver (Ag)70.3
Tin (Sn)25.9
Copper (Cu)2.8
Zinc (Zn)0.93
Impurities0.1

Development of Advanced Predictive Models for Long-Term Material Behavior

Dental amalgams, including this compound, are dynamic materials that undergo continuous microstructural changes in the oral cavity due to factors like temperature fluctuations, corrosive environments, and masticatory forces. americanelements.com Understanding and predicting their long-term behavior is crucial for ensuring the durability and safety of restorations. Clinical evaluations of this compound have indicated that it exhibited less marginal integrity compared to certain high-copper amalgams over a two-year period. fishersci.atwikipedia.org Studies have also investigated mercury dissolution rates from this compound under various pH conditions. nih.govereztech.com

Future research will focus on developing advanced predictive models that integrate multi-scale data and computational approaches to forecast the long-term performance of this compound and similar materials:

Multi-scale Modeling: Combining atomic-scale simulations (e.g., molecular dynamics) to understand initial reaction kinetics and phase formation with mesoscale and macroscale models to predict macroscopic properties like creep, corrosion, and fracture over extended periods.

Machine Learning and Artificial Intelligence (AI): Utilizing large datasets from historical clinical trials, in-situ characterization, and in vitro testing to train AI models that can predict material degradation, mercury release profiles, and marginal breakdown based on material composition, processing parameters, and patient-specific factors.

Digital Twins: Creating virtual representations of amalgam restorations that evolve over time based on simulated oral conditions and material properties, allowing for "what-if" scenarios and personalized treatment planning.

Integration of Biological Factors: Incorporating models that account for the influence of oral microbiome, salivary composition, and individual patient habits on material degradation and biocompatibility.

These predictive models will be instrumental in accelerating the design and optimization of new dental restorative materials with predictable long-term clinical outcomes.

Integration of Sustainable Materials Science Paradigms into Amalgam Research

Integrating sustainable materials science paradigms into amalgam research involves a multi-faceted approach:

Mercury Reduction and Elimination: Continued research into developing effective and clinically viable mercury-free restorative alternatives is a paramount aspect of sustainable dental materials science. This includes exploring novel polymer-based composites, glass ionomers, and ceramic materials with enhanced mechanical properties and longevity.

Biocompatibility and Biodegradability: Investigating the long-term biocompatibility of amalgam components and their degradation products, as well as exploring materials that are either more biologically inert or, conversely, designed to safely biodegrade over time without adverse effects.

Resource Efficiency and Recycling: Exploring methods for more efficient utilization of raw materials in amalgam production and investigating possibilities for recycling or safe disposal of amalgam waste to minimize environmental contamination.

While this compound itself represents an older generation of amalgam, studying its properties and degradation helps inform the development of more sustainable and environmentally conscious dental materials for the future.

Methodological Innovations in In Vitro Material Testing and Analysis

In vitro testing plays a critical role in evaluating the properties and performance of dental materials before clinical application. For this compound, various in vitro tests have been conducted, including compressive strength measurements and mercury dissolution rate studies. nih.govereztech.comatamanchemicals.com Early studies on mercury release from amalgams often involved static conditions, which may not fully represent the dynamic oral environment. nih.gov

Future methodological innovations in in vitro material testing and analysis will aim to create more physiologically relevant and high-throughput testing platforms:

Dynamic and Biorelevant Fluid Systems: Developing sophisticated in vitro models that simulate the continuous flow of saliva, dynamic pH changes (e.g., due to food intake or bacterial activity), and temperature fluctuations in the oral cavity. This includes using continuously replenished liquid systems for mercury dissolution studies to overcome the limitations of static conditions. nih.gov

Simulated Masticatory Loading: Integrating mechanical loading devices into in vitro setups to simulate chewing forces and their impact on material wear, fracture, and degradation.

Biofilm Integration: Developing in vitro models that incorporate oral biofilms to study the influence of bacterial activity on corrosion, material degradation, and the release of constituents.

High-Throughput Screening: Implementing automated or semi-automated in vitro testing platforms that allow for rapid screening of numerous material compositions and processing parameters, accelerating the discovery and optimization of new materials.

Advanced Imaging and Sensing: Integrating advanced imaging techniques (e.g., confocal microscopy, micro-CT) and real-time chemical sensors into in vitro setups to monitor material changes and ion release with high spatial and temporal resolution.

These innovations will lead to more accurate and predictive in vitro assessments, reducing the need for extensive and time-consuming in vivo and clinical trials.

Q & A

Q. What are the key material properties of Velvalloy in dental applications, and how are they experimentally measured?

this compound's suitability for dental applications is primarily evaluated through surface hardness testing under controlled polishing conditions. Experimental protocols involve preparing samples (n=5 per condition) and using indentation tests (e.g., Vickers hardness) with two replicates per sample. Statistical methods like ANOVA and Tukey post-hoc tests are applied to compare hardness values across variables such as polishing techniques (T1: multi-step polishing; T2: simplified polishing) and time post-setting (P1: immediate; P2: 24 hours) .

Q. How should researchers design experiments to assess this compound’s surface hardness under varying polishing conditions?

A factorial design is recommended, incorporating two independent variables:

  • Polishing technique : Compare T1 (using blade polishers, abrasive rubber points, and brushes) vs. T2 (only abrasive rubber points and brushes).
  • Time post-setting : Immediate (P1) vs. 24-hour delay (P2). Ensure a minimum sample size of 5 per group to account for variability, and use standardized protocols for indentation testing. Statistical power analysis should precede data collection to validate sample adequacy .

Q. What sample preparation protocols ensure consistency in this compound hardness testing?

Key steps include:

  • Uniform alloy casting and curing conditions.
  • Polishing under controlled pressure and speed.
  • Replication of indentation tests (2 per sample) to reduce measurement error.
  • Blind assessment of hardness values to minimize bias. These steps align with methodologies used in comparative studies of dental alloys .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s hardness data between immediate (P1) and delayed (P2) polishing?

Contradictions often arise from microstructural changes during the 24-hour setting period. To address this:

  • Conduct sensitivity analyses to quantify the interaction effect between time and polishing technique.
  • Use cross-sectional microscopy to correlate surface morphology with hardness values.
  • Apply mixed-effects models to account for time-dependent variables .

Q. What methodological challenges arise when comparing this compound to alloys like Permitte, and how can they be mitigated?

Challenges include:

  • Variability in compositional phases : Use energy-dispersive X-ray spectroscopy (EDS) to standardize alloy composition.
  • Divergent polishing responses : Normalize polishing parameters (pressure, time) across alloys.
  • Statistical equivalence testing : Replace null hypothesis significance testing with equivalence tests (e.g., TOST) when claiming comparable performance .

Q. What statistical approaches optimize analysis of multi-factorial this compound experiments?

  • ANOVA with interaction terms : To evaluate combined effects of polishing technique and time.
  • Tukey’s HSD : For post-hoc pairwise comparisons.
  • Multivariate regression : To model hardness as a function of polishing parameters and alloy composition. Ensure assumptions (normality, homoscedasticity) are validated via residual plots .

Methodological Recommendations

  • For reproducibility : Document all polishing parameters (e.g., tool RPM, abrasive grit size) and environmental conditions (e.g., temperature).
  • For data robustness : Use factorial designs to isolate variable effects and pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .
  • For interdisciplinary relevance : Link material science findings to clinical outcomes (e.g., wear resistance in prosthetics) through collaborative studies .

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